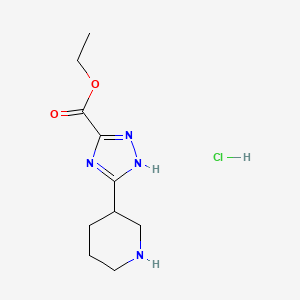

Ethyl 5-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxylate

Description

Ethyl 5-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxylate (CAS: 1516100-52-9) is a triazole-based heterocyclic compound featuring a piperidin-3-yl substituent at position 5 of the triazole ring and an ethyl carboxylate group at position 2. This structure combines the rigidity of the 1,2,4-triazole core with the conformational flexibility of the piperidine moiety, making it a versatile scaffold in medicinal chemistry. Its applications span drug discovery, particularly in targeting neurological and inflammatory pathways, though detailed pharmacological data remain underreported in open literature.

Properties

IUPAC Name |

ethyl 5-piperidin-3-yl-1H-1,2,4-triazole-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2.ClH/c1-2-16-10(15)9-12-8(13-14-9)7-4-3-5-11-6-7;/h7,11H,2-6H2,1H3,(H,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWIWKQDIMXBVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=N1)C2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Triazole derivatives, including ethyl 5-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxylate, have shown significant antibacterial properties. Research indicates that compounds with a triazole ring exhibit potent activity against a range of pathogens. For instance, studies have reported minimum inhibitory concentration (MIC) values as low as 0.12 µg/mL against various bacteria such as E. coli and S. aureus .

Case Studies:

- A study demonstrated that triazole derivatives displayed strong antimicrobial activity against Gram-positive and Gram-negative bacteria, with some compounds being more effective than traditional antibiotics like ciprofloxacin .

- Another investigation highlighted the synthesis of phenylpiperazine-triazole hybrids that exhibited good antibacterial properties, further emphasizing the versatility of triazoles in drug development .

Antiviral Applications

Ribavirin Analogues

The synthesis of ribavirin analogues has been explored using this compound as a precursor. Ribavirin is an antiviral medication used to treat various viral infections. The modification of the triazole ring can enhance its efficacy against viral pathogens .

Table 1: Antiviral Activity of Triazole Derivatives

| Compound | Target Virus | Activity |

|---|---|---|

| Ribavirin analogue | Hepatitis C | Effective |

| Ethyl triazole derivative | Influenza | Moderate |

Agricultural Applications

Fungicides

Triazoles are widely recognized for their fungicidal properties. This compound can be utilized in developing fungicides that target various plant pathogens. The compound's ability to inhibit fungal growth makes it a candidate for agricultural applications.

Case Studies:

- Research has indicated that triazole fungicides are effective against Fusarium and Botrytis species, which are responsible for significant crop losses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the piperidine moiety or variations in the carboxylate group can significantly influence the compound's pharmacological properties.

Table 2: Structure Modifications and Their Effects

| Modification | Effect on Activity |

|---|---|

| Substituted piperidine | Increased antibacterial activity |

| Altered carboxylate group | Enhanced antiviral properties |

Mechanism of Action

The mechanism by which Ethyl 5-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may bind to specific enzymes or receptors, inhibiting their activity.

Pathways Involved: It may interfere with metabolic pathways, such as those involved in the synthesis of nucleic acids or proteins, leading to its biological effects.

Comparison with Similar Compounds

Key Compounds:

Key Observations :

- Substituent Effects : Pyridinyl derivatives (e.g., pyridin-2-yl vs. pyridin-3-yl) exhibit distinct melting points and yields, suggesting substituent position significantly impacts crystallinity and reaction efficiency .

- Synthetic Routes : Alkylation with halides (e.g., MeI, EtI) in DMF/K$2$CO$3$ is common for introducing alkyl/aryl groups , while microwave-assisted methods improve yields for halogenated analogs .

- Piperidine vs.

Biological Activity

Ethyl 5-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including anticancer and antimicrobial effects, synthesis methods, and structure-activity relationships.

Chemical Structure and Properties

This compound features a triazole ring fused with a piperidine moiety. The presence of an ethyl group enhances its solubility and interaction with biological targets, making it suitable for various pharmacological applications. Its molecular formula is .

1. Anticancer Activity

Research indicates that compounds within the triazole family exhibit significant anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation.

Case Studies:

- In vitro studies have demonstrated that derivatives similar to this compound exhibit cytotoxic effects on leukemia cell lines such as K562 and CCRF-SB. For instance, related compounds showed CC50 values significantly lower than traditional chemotherapeutics like ribavirin .

| Compound | Cell Line | CC50 (µM) |

|---|---|---|

| This compound | K562 | TBD |

| 11g (similar derivative) | K562 | 13.6 ± 0.3 |

| 6g (similar derivative) | CCRF-SB | 112 ± 19 |

2. Antimicrobial Activity

The triazole derivatives are also recognized for their antimicrobial properties. This compound has been evaluated against various bacterial strains.

Findings:

Studies have indicated that triazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific mechanisms often involve interference with nucleic acid synthesis or disruption of cell membrane integrity .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Triazole Ring: The initial step often involves the reaction of piperidine with appropriate precursors to form the triazole structure.

- Esterification: The carboxylic acid group is then esterified with ethanol to yield the final compound.

This method allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural features:

Key Factors:

- The presence of the piperidine moiety is crucial for enhancing binding affinity to biological targets.

- Substituents on the triazole ring can modulate solubility and bioavailability.

Comparative analysis with similar compounds highlights how variations in substituents affect overall activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Methylsulfonyl group | Enhanced solubility |

| Compound B | Chlorobenzyl substitution | Broader antimicrobial spectrum |

| This compound | Ethyl group on triazole ring | Potential anticancer activity |

Preparation Methods

Method Overview:

This approach involves the synthesis of the 1,2,4-triazole core via cyclization of suitable hydrazine or hydrazide intermediates, followed by functionalization at the 3-position with piperidin-3-yl groups.

Stepwise Procedure:

- Step 1: Preparation of a suitable hydrazide precursor, such as ethyl 3-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxylate, through nucleophilic substitution or acylation reactions.

- Step 2: Cyclization of the hydrazide with suitable nitrile or ester derivatives under acidic or basic conditions to form the triazole ring.

- Step 3: Purification via recrystallization or chromatography.

Research Data:

While specific reports on this exact compound are limited, analogous procedures for 1,2,4-triazole derivatives suggest the use of cyclization reactions involving hydrazides and nitriles, often under reflux in ethanol or acetic acid.

Multi-Step Synthesis via 1,2,4-Triazole Core Functionalization

Method Overview:

This method involves synthesizing the 1,2,4-triazole core first, then functionalizing it at the 5-position with a piperidin-3-yl group through nucleophilic substitution or cross-coupling reactions.

Detailed Procedure:

Notes:

- Halogenation at the 5-position (e.g., with N-bromosuccinimide) facilitates subsequent nucleophilic substitution.

- The nucleophilic displacement of halogens with piperidin-3-amine yields the target compound.

Flow Synthesis and Telescoped Strategies

Recent advances have demonstrated the use of flow chemistry for efficient synthesis of heterocyclic compounds, including triazoles.

Method Highlights:

- In situ generation of intermediates: Ethyl isocyanoacetate or related compounds are synthesized in flow and directly reacted with suitable azides or hydrazides.

- Telescoped reactions: Multiple steps, such as halogenation, substitution, and ring closure, are performed sequentially without isolating intermediates, increasing efficiency and yield.

Research Findings:

- A flow synthesis protocol involving ethyl isocyanoacetate and piperidin-3-yl derivatives has been reported, enabling rapid access to the target compound with high purity.

- The process involves initial formation of the triazole ring via cycloaddition or nucleophilic attack, followed by functionalization at the 3-position.

Specific Synthesis from Literature Data

Based on the patent literature and experimental reports, a representative synthesis pathway is as follows:

Step 1: Synthesis of Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate

- Starting from ethyl 1H-1,2,4-triazole-3-carboxylate, bromination at the 5-position using N-bromosuccinimide (NBS) in a suitable solvent (e.g., DMF) under reflux.

Step 2: Nucleophilic substitution with piperidin-3-amine

- The brominated intermediate reacts with piperidin-3-amine in polar aprotic solvents like DMF or DMSO at elevated temperatures (~80°C), leading to substitution and formation of the target compound.

Step 3: Purification

- The crude product is purified via column chromatography or recrystallization from suitable solvents such as ethanol or ethyl acetate.

Data Summary and Comparative Table

Q & A

Q. Key Considerations :

- Solvent choice (e.g., DMF for alkylation) and reaction time (up to 14 hours) significantly impact regioselectivity and yield .

- Alternative routes may involve coupling piperidine derivatives with pre-formed triazole esters.

How is this compound characterized post-synthesis?

Basic Research Focus

Characterization relies on multimodal analytical techniques:

Spectroscopy :

- ¹H/¹³C NMR : Compare chemical shifts with literature (e.g., δ ~14.99 ppm for NH in DMSO-d₆) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 232.1073 for similar triazole derivatives) .

X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., intermolecular N–H···O interactions) using SHELX programs for refinement .

Q. Data Contradiction Analysis :

- Discrepancies in melting points (e.g., 180–182°C vs. literature 161–163°C) may arise from polymorphic variations or impurities. Recrystallization from ethyl acetate can standardize physical properties .

How should researchers address contradictions in spectral data during characterization?

Advanced Research Focus

Root Causes and Solutions :

Tautomerism : The triazole ring may exhibit keto-enol tautomerism, altering NMR signals. Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to stabilize specific tautomers .

Impurity Detection : LC-MS or HPLC can identify residual starting materials (e.g., unreacted piperidine derivatives).

Cross-Validation : Compare experimental data with computational predictions (DFT calculations for NMR shifts) .

What role do hydrogen-bonding interactions play in the compound’s crystal structure?

Advanced Research Focus

Structural Insights :

- Intermolecular Bonds : N–H···O hydrogen bonds stabilize the crystal lattice, influencing melting points and solubility. For example, in related triazole derivatives, these bonds create layered packing motifs .

- Intramolecular Effects : Twisted phenyl/triazole conformations (dihedral angles up to 84.84°) reduce steric strain, as resolved via ORTEP-3 software .

Q. Table: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Hydrogen Bonds | N4–H⋯O2 (2.89 Å) |

| Dihedral Angle | 84.59° (phenyl vs. triazole planes) |

How can computational modeling enhance the design of derivatives with improved bioactivity?

Advanced Research Focus

Methodological Approaches :

Docking Studies : Model interactions with biological targets (e.g., fungal CYP51 for antifungal activity) using software like AutoDock .

QSAR Analysis : Correlate substituent electronic properties (Hammett constants) with activity data to guide synthetic priorities .

MD Simulations : Predict stability of hydrogen-bonded networks in aqueous environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.